Cas no 301649-18-3 (5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide)

5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide structure
301649-18-3 structure
Product Name:5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide
CAS No:301649-18-3
MF:C19H19BrN2S
MW:387.336562395096
CID:5931184
PubChem ID:18552877
Update Time:2023-11-23

5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide Chemical and Physical Properties

Names and Identifiers

    • 5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide
    • 3-allyl-5-methyl-4-phenyl-2-(phenylamino)thiazol-3-ium bromide
    • 301649-18-3
    • F0331-0064
    • AKOS026677712
    • 5-methyl-N,4-diphenyl-3-prop-2-enyl-1,3-thiazol-3-ium-2-amine;bromide
    • Inchi: 1S/C19H18N2S.BrH/c1-3-14-21-18(16-10-6-4-7-11-16)15(2)22-19(21)20-17-12-8-5-9-13-17;/h3-13H,1,14H2,2H3;1H/b20-19-;
    • InChI Key: LOLWRZIEUZRTEG-BLTQDSCZSA-N
    • SMILES: C(N1/C(/SC(C)=C1C1C=CC=CC=1)=N/C1C=CC=CC=1)C=C.Br

Computed Properties

  • Exact Mass: 386.04523g/mol
  • Monoisotopic Mass: 386.04523g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 347
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.2Ų

5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0331-0064-2μmol
5-methyl-4-phenyl-2-(phenylamino)-3-(prop-2-en-1-yl)-1,3-thiazol-3-ium bromide
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